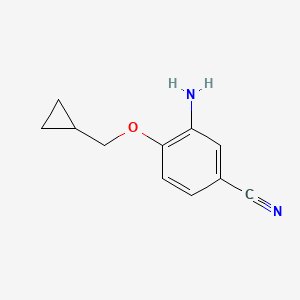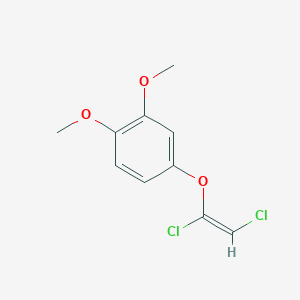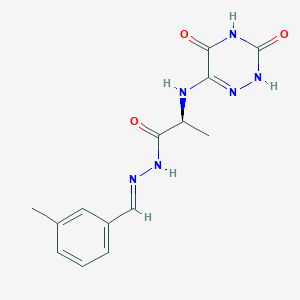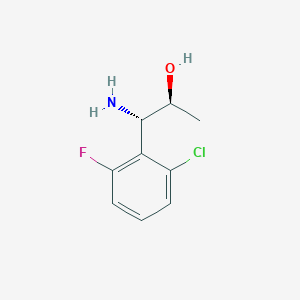
2-(Tert-butoxy)ethyl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Tert-butoxy)ethyl trifluoromethanesulfonate is an organic compound with the molecular formula C7H13F3O4S. It is a triflate ester, which is known for its high reactivity and utility in various organic synthesis processes. This compound is often used as a reagent in organic chemistry due to its ability to introduce triflate groups into other molecules.
Vorbereitungsmethoden
2-(Tert-butoxy)ethyl trifluoromethanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of 2-(tert-butoxy)ethanol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition of the product. Industrial production methods may involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-(Tert-butoxy)ethyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a leaving group in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Elimination Reactions: It can participate in elimination reactions to form alkenes.
Hydrolysis: It is sensitive to hydrolysis, especially in the presence of water or protic solvents, leading to the formation of 2-(tert-butoxy)ethanol and trifluoromethanesulfonic acid.
Common reagents used in these reactions include bases like pyridine and nucleophiles such as amines or alkoxides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Tert-butoxy)ethyl trifluoromethanesulfonate has several scientific research applications:
Organic Synthesis: It is used as a reagent to introduce triflate groups into organic molecules, which can be further transformed into other functional groups.
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of advanced materials, including polymers and coatings.
Biological Studies: It can be used to modify biomolecules for various biological assays and studies.
Wirkmechanismus
The mechanism of action of 2-(Tert-butoxy)ethyl trifluoromethanesulfonate involves its ability to act as an electrophile, facilitating the transfer of the triflate group to nucleophilic sites on other molecules. This transfer is often facilitated by the presence of a base, which helps to deprotonate the nucleophile and enhance its reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
2-(Tert-butoxy)ethyl trifluoromethanesulfonate can be compared with other triflate esters such as:
- Methyl trifluoromethanesulfonate
- Ethyl trifluoromethanesulfonate
- tert-Butyl trifluoromethanesulfonate
These compounds share similar reactivity patterns but differ in their steric and electronic properties, which can influence their reactivity and selectivity in various chemical reactions. The tert-butoxy group in this compound provides unique steric hindrance and electronic effects, making it distinct from other triflate esters.
Eigenschaften
Molekularformel |
C7H13F3O4S |
|---|---|
Molekulargewicht |
250.24 g/mol |
IUPAC-Name |
2-[(2-methylpropan-2-yl)oxy]ethyl trifluoromethanesulfonate |
InChI |
InChI=1S/C7H13F3O4S/c1-6(2,3)13-4-5-14-15(11,12)7(8,9)10/h4-5H2,1-3H3 |
InChI-Schlüssel |
XRMNTVPGWZCADG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OCCOS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Difluoromethyl)-1H-benzo[d]imidazole-7-carbonitrile](/img/structure/B13032621.png)
![(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13032631.png)
![Methyl benzo[c]isothiazole-5-carboxylate](/img/structure/B13032646.png)

![3-bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13032665.png)
![Benzo[d]isoxazol-3-yl 4-methylbenzenesulfonate](/img/structure/B13032671.png)


![1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13032684.png)

![4-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid](/img/structure/B13032692.png)


